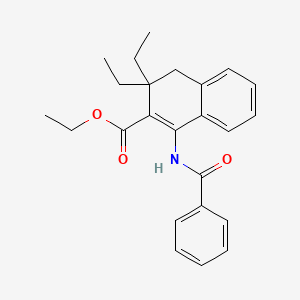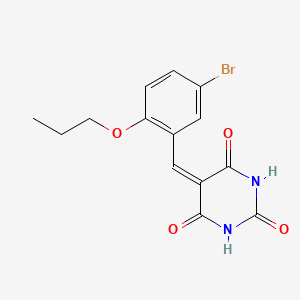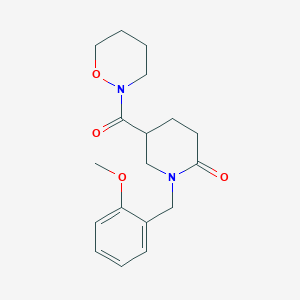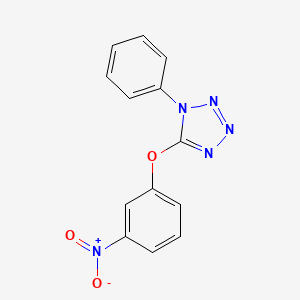![molecular formula C22H24O3 B5016917 2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B5016917.png)
2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone, also known as MOCP, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MOCP belongs to the class of compounds known as arylcyclohexylamines, which are used in the development of drugs for various medical conditions.
Mécanisme D'action
2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone acts as a non-competitive antagonist of the NMDA receptor, which blocks the binding of glutamate to the receptor. This results in a reduction in the excitatory neurotransmission, which can lead to the prevention of excitotoxicity and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that this compound has a neuroprotective effect in various animal models of neurological disorders, including stroke, traumatic brain injury, and Alzheimer's disease. This compound has also been shown to improve cognitive function in animal models of schizophrenia and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone in lab experiments is its high potency and specificity for the NMDA receptor. However, one of the limitations is the lack of information on its pharmacokinetics and toxicity, which can affect its potential as a therapeutic agent.
Orientations Futures
Further research is needed to determine the potential of 2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone as a therapeutic agent for various neurological disorders. Future studies should focus on its pharmacokinetics and toxicity, as well as its efficacy in clinical trials. Additionally, the development of novel derivatives of this compound with improved pharmacological properties should be explored.
Méthodes De Synthèse
2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone can be synthesized through a multistep process, which involves the reaction of 3-methoxybenzyl cyanide with cyclohexanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with phenylacetic acid.
Applications De Recherche Scientifique
2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone has been studied extensively in the field of neuroscience due to its potential as a therapeutic agent for various neurological disorders. Studies have shown that this compound has a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
Propriétés
IUPAC Name |
2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-25-18-11-7-10-17(14-18)20(19-12-5-6-13-21(19)23)15-22(24)16-8-3-2-4-9-16/h2-4,7-11,14,19-20H,5-6,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMHPHNAKMZGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)C2=CC=CC=C2)C3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]ethyl}acetamide](/img/structure/B5016840.png)

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5016860.png)
![4-({2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5016866.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5016881.png)


![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5016894.png)



![N-({[6-(acetylamino)-1,3-benzothiazol-2-yl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B5016915.png)
![N-(1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5016916.png)
![3-{[(4-ethoxyphenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5016922.png)